Substance P (1-9) is the N-terminal fragment of the neuropeptide Substance P, a member of the tachykinin family. It is a nonapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly. Substance P is found in both the central and peripheral nervous systems and is involved in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction [, , ]. Substance P (1-9) has been studied for its potential role in modulating the activity of Substance P and other tachykinins, as well as for its potential therapeutic applications.
Substance P (1-9) is a biologically active peptide derived from the larger neuropeptide known as Substance P, which consists of eleven amino acids. This specific fragment, Substance P (1-9), is formed through enzymatic cleavage and plays a significant role in various physiological processes, particularly in the nervous system and immune response. Substance P itself is classified as a neuropeptide within the tachykinin family, primarily known for its involvement in pain transmission, inflammation, and neurogenic inflammation.
Substance P is synthesized from a precursor protein encoded by the TAC1 gene through alternative splicing. It is predominantly found in the central nervous system, peripheral nervous system, and immune cells. The peptide is released from sensory nerve terminals and is associated with inflammatory processes and pain signaling. In vivo studies have shown that Substance P undergoes rapid metabolism, leading to the formation of smaller peptide fragments such as Substance P (1-9) and Substance P (1-7), which retain some biological activity but differ in their receptor interactions and physiological effects .
Substance P belongs to the tachykinin family of neuropeptides, which includes other members like neurokinin A and neurokinin B. It acts primarily through the neurokinin 1 receptor (NK1R), although it can also interact with other tachykinin receptors (NK2R and NK3R). The classification of Substance P (1-9) as a metabolite indicates its role in modulating the effects of the full-length Substance P through different pathways and receptor interactions .
The synthesis of Substance P (1-9) typically employs solid-phase peptide synthesis techniques. For instance, peptides are synthesized using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry on a suitable resin. In this method, amino acids are sequentially added to form the desired peptide chain, followed by deprotection steps to yield the final product.
In one study, the synthesis involved using Rink amide resin for C-terminally amidated peptides. The coupling of amino acids was facilitated by O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) as a coupling agent. After synthesis, high-performance liquid chromatography (HPLC) was used to purify the peptides to over 95% purity . This method ensures high yield and purity essential for biological assays.
The molecular structure of Substance P (1-9) consists of nine amino acids: Arg-Pro-Lys-Ser-Pro-Gly-Leu-Met-NH2. This sequence retains critical structural features necessary for receptor binding while lacking the C-terminal residues that are essential for full activity at the neurokinin 1 receptor.
The molecular formula for Substance P (1-9) is C₁₁H₁₄N₄O₂S, with a molecular weight of approximately 270.32 g/mol. The presence of an amide group at the C-terminus is crucial for its stability and interaction with receptors .
Substance P (1-9) participates in various biochemical reactions primarily involving receptor binding and signal transduction. Upon binding to the neurokinin 1 receptor, it activates intracellular signaling pathways that lead to calcium mobilization and degranulation in mast cells.
The activation process involves G protein-coupled receptor mechanisms where ligand binding induces conformational changes in the receptor, leading to downstream signaling cascades such as phosphoinositide turnover and cyclic adenosine monophosphate production. This mechanism is critical for mediating pain and inflammatory responses .
The mechanism of action for Substance P (1-9) involves its interaction with neurokinin receptors on target cells. Upon binding to neurokinin 1 receptors, it triggers intracellular signaling pathways that result in various physiological responses including vasodilation, increased vascular permeability, and modulation of immune cell activity.
Research indicates that while Substance P (1-9) has reduced potency compared to full-length Substance P at activating neurokinin 1 receptors, it retains significant biological activity through other receptors like MRGPRX2. This suggests that even truncated forms can influence pain perception and inflammatory processes .
Substance P (1-9) is typically presented as a white powder or crystalline solid when synthesized. It is soluble in water and exhibits stability under controlled conditions.
The peptide's stability can be affected by environmental factors such as pH and temperature; it is susceptible to degradation by peptidases like neutral endopeptidase. The half-life of Substance P (1-9) varies significantly depending on its environment; it may last longer in plasma compared to tissue fluids due to enzymatic degradation rates .
Substance P (1-9) has several applications in scientific research, particularly in studies related to pain mechanisms, inflammation, and neurobiology. It serves as a valuable tool for understanding nociceptive pathways and developing potential therapeutic agents targeting pain relief.
Additionally, research into its role in immune response modulation has implications for treating conditions characterized by chronic inflammation or pain syndromes. Investigations into its interactions with various receptors continue to provide insights into novel therapeutic strategies for managing pain and inflammatory diseases .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2